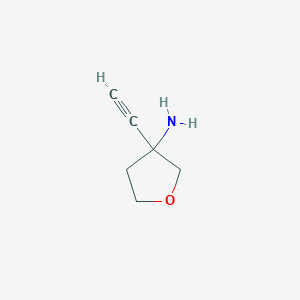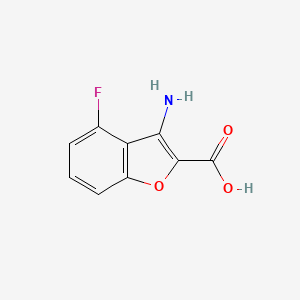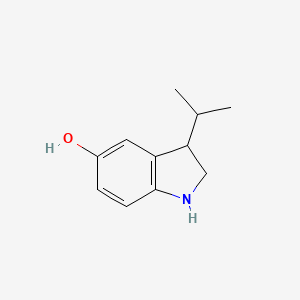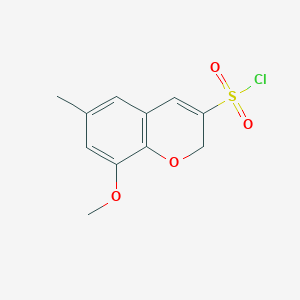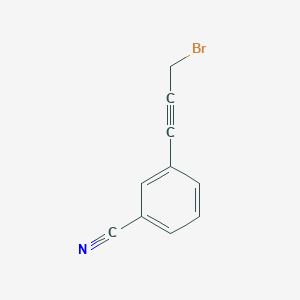
3-(3-Bromoprop-1-ynyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromoprop-1-ynyl)benzonitrile is an organic compound with the molecular formula C10H6BrN It is characterized by the presence of a bromine atom attached to a propynyl group, which is further connected to a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromoprop-1-ynyl)benzonitrile typically involves the reaction of 3-bromo-1-propyne with benzonitrile under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 3-bromo-1-propyne is reacted with benzonitrile in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromoprop-1-ynyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The triple bond in the propynyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) are used, often in the presence of a catalyst or under UV light.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzonitriles with various functional groups replacing the bromine atom.
Addition Reactions: Products include halogenated derivatives of the original compound.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound, such as alcohols or alkenes.
Applications De Recherche Scientifique
3-(3-Bromoprop-1-ynyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3-Bromoprop-1-ynyl)benzonitrile involves its interaction with molecular targets through its reactive bromine atom and triple bond. These functional groups enable the compound to form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The pathways involved may include alkylation of nucleophilic residues in proteins or nucleic acids, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl Bromide: An organic compound with a similar bromopropynyl structure but without the benzonitrile moiety.
3-Bromo-1-propyne: A simpler compound with only the bromopropynyl group.
Benzonitrile Derivatives: Compounds with different substituents on the benzonitrile ring.
Uniqueness
3-(3-Bromoprop-1-ynyl)benzonitrile is unique due to the combination of the bromopropynyl group and the benzonitrile moiety, which imparts distinct reactivity and potential applications. This dual functionality allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C10H6BrN |
|---|---|
Poids moléculaire |
220.06 g/mol |
Nom IUPAC |
3-(3-bromoprop-1-ynyl)benzonitrile |
InChI |
InChI=1S/C10H6BrN/c11-6-2-5-9-3-1-4-10(7-9)8-12/h1,3-4,7H,6H2 |
Clé InChI |
VITIWNAVRGVCOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C#N)C#CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






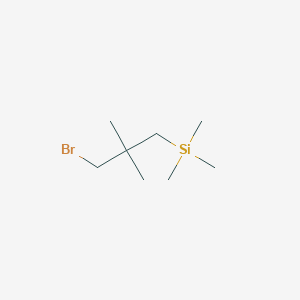
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid](/img/structure/B13206736.png)
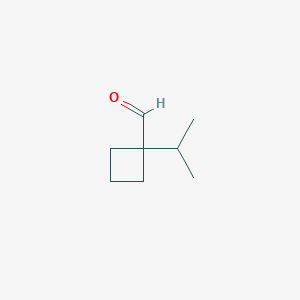
![tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13206741.png)
